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molecular formula C13H18N2O2 B8427754 1-(2-Phenoxyethyl)-4-piperidone oxime

1-(2-Phenoxyethyl)-4-piperidone oxime

Cat. No. B8427754
M. Wt: 234.29 g/mol
InChI Key: GHJXJUVLTPNRPP-UHFFFAOYSA-N
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Patent
US06642231B2

Procedure details

1-(2-Phenoxyethyl)-4-piperidone oxime is prepared from 1-(2-phenoxyethyl)-4-piperidone and hydroxylamine hydrochloride essentially as described above in Example 38, Scheme C, step b.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]([CH2:8][CH2:9][N:10]1[CH2:15][CH2:14][C:13](=O)[CH2:12][CH2:11]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.[NH2:18][OH:19]>>[O:1]([CH2:8][CH2:9][N:10]1[CH2:15][CH2:14][C:13](=[N:18][OH:19])[CH2:12][CH2:11]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)CCN1CCC(CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)CCN1CCC(CC1)=NO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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